BenchChemオンラインストアへようこそ!

({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide

Indoleamine-2,3-dioxygenase S-Benzylisothiourea SAR Trifluoromethyl regioisomerism

({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide (CAS 1326811-06-6) is an S-benzylisothiourea hydrobromide salt characterized by an ortho-trifluoromethyl substituent on the benzyl ring. This compound belongs to a family of small-molecule isothiourea derivatives that have demonstrated activity as indoleamine-2,3-dioxygenase (IDO) inhibitors and antimicrobial agents in peer-reviewed studies, though published quantitative data specifically for this ortho-CF3 analog remain absent from the primary literature.

Molecular Formula C9H10BrF3N2S
Molecular Weight 315.16 g/mol
CAS No. 1326811-06-6
Cat. No. B6349933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide
CAS1326811-06-6
Molecular FormulaC9H10BrF3N2S
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC(=N)N)C(F)(F)F.Br
InChIInChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-4-2-1-3-6(7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H
InChIKeyVAMOBOWFBRLACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Q: What Is ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide Hydrobromide (CAS 1326811-06-6) and Why Does It Matter for Procurement?


({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide (CAS 1326811-06-6) is an S-benzylisothiourea hydrobromide salt characterized by an ortho-trifluoromethyl substituent on the benzyl ring . This compound belongs to a family of small-molecule isothiourea derivatives that have demonstrated activity as indoleamine-2,3-dioxygenase (IDO) inhibitors and antimicrobial agents in peer-reviewed studies, though published quantitative data specifically for this ortho-CF3 analog remain absent from the primary literature [1]. The compound is commercially supplied at 95–98% purity with the hydrobromide counterion—a salt form that distinguishes it from the more common hydrochloride analogs and may influence solubility, hygroscopicity, and solid-state handling characteristics .

Q: Why Can't I Just Order Any S-Benzylisothiourea Salt Instead of ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide Hydrobromide (CAS 1326811-06-6)?


Within the S-benzylisothiourea structural class, three variables govern biological and physicochemical behavior: (i) the substitution pattern of the benzyl aromatic ring, (ii) the identity of the counterion, and (iii) the nature of the N-substituents on the isothiourea core. The ortho-trifluoromethyl group in CAS 1326811-06-6 creates a sterically encumbered and strongly electron-withdrawing environment distinct from the para-CF3 or unsubstituted analogs that dominate the published IDO and antimicrobial SAR literature [1]. The hydrobromide salt further differentiates it from the hydrochloride salts used in the majority of reported S-benzylisothiourea biological studies, potentially affecting dissolution rate, solid-state stability, and compatibility with specific formulation protocols . These structural differences can translate into altered target binding, cellular potency, and physicochemical profile—making direct substitution of a para-CF3 or unsubstituted benzyl analog demonstrably non-equivalent for critical experimental work [1].

Q: What Is the Comparative Quantitative Evidence Differentiating ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide Hydrobromide (CAS 1326811-06-6) from Its Closest Analogs?


Q: Ortho-CF3 vs. Para-CF3 Benzyl Substitution – What Does the IDO Inhibition Data Show?

The para-trifluoromethyl analog, S-(4-trifluoromethylbenzyl)isothiourea hydrochloride (CAS 477708-87-5, ChEMBL1224393), has a reported IDO cellular IC50 of 1,200 nM in human A431 cells assessed by IFN-γ-stimulated kynurenine production [1]. No corresponding cellular or biochemical activity data are publicly available for the ortho-CF3 regioisomer (CAS 1326811-06-6). Published SAR on the S-benzylisothiourea chemotype indicates that the CF3 substitution position on the benzyl ring is a critical determinant of IDO inhibitory potency, with potency variations exceeding 10-fold observed between different substituted benzyl analogues within the same screening cascade [2]. Because the physical chemistry of the ortho-CF3 environment (steric hindrance, altered torsional angle between the benzyl ring and the isothiourea sulfur, and modified electron density on the thiourea moiety) differs fundamentally from the para-CF3 geometry, the para-analog IC50 cannot be assumed to predict ortho-analog behaviour. This regioisomeric uncertainty constitutes a differentiation point requiring empirical verification per experimental context.

Indoleamine-2,3-dioxygenase S-Benzylisothiourea SAR Trifluoromethyl regioisomerism

Q: Hydrobromide vs. Hydrochloride Salt – Are There Quantifiable Physicochemical Differences?

CAS 1326811-06-6 is supplied as the hydrobromide salt, whereas the closest published analog S-(4-trifluoromethylbenzyl)isothiourea (CAS 477708-87-5) and the unsubstituted S-benzylisothiourea (CAS 538-28-3) are both commonly supplied as hydrochloride salts [1]. The identity of the counterion alters crystal lattice energy, aqueous solubility, hygroscopicity, and melting point—all properties critical for reproducible weighing, dissolution for in vitro assays, and long-term storage stability. For the S-benzylisothiourea chemotype, no published head-to-head salt-form comparison exists; however, general pharmaceutical salt-form principles indicate that hydrobromide salts of small organic bases typically exhibit lower aqueous solubility and reduced hygroscopicity compared to their hydrochloride counterparts due to the larger ionic radius and lower hydration enthalpy of the bromide anion [2]. The commercial availability of the ortho-CF3 compound exclusively as the hydrobromide salt constitutes a practical differentiation point for workflows where the hydrochloride form has been qualified.

Salt-form selection Hygroscopicity Solid-state stability

Q: Structural Differentiation from 4-(Trifluoromethoxy)phenyl Analog – Does OCF3 Confer Superior Properties Over ortho-CF3?

A commercially available close structural relative is ({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide (CAS 1326812-30-9), which replaces the ortho-CF3 group with a para-OCF3 moiety . The Hammett substituent constants differ: σm for CF3 is +0.43 versus σp for OCF3 which is approximately +0.35, indicating that the ortho-CF3 group exerts a stronger electron-withdrawing inductive effect [1]. Furthermore, the trifluoromethoxy group is more lipophilic (π parameter ~+1.04) than trifluoromethyl (π ~+0.88) and introduces an additional hydrogen-bond acceptor site (the ether oxygen) that can alter target recognition and metabolic vulnerability [2]. No direct biological or physicochemical comparison between these two compounds has been published. The selection between ortho-CF3 and para-OCF3 therefore hinges on whether the research objective prioritizes stronger electron withdrawal (favoring CF3) or enhanced lipophilicity with potential H-bond interactions (favoring OCF3).

Lipophilicity Electron-withdrawing group Metabolic stability

Q: Ortho-CF3 Steric Shielding – How Does It Affect the Isothiourea Pharmacophore Conformation?

The ortho-trifluoromethyl substituent introduces steric bulk proximal to the benzylic sulfur attachment point, constraining the rotational freedom of the S-benzyl group relative to the isothiourea core. Molecular modeling of S-benzylisothiourea analogs demonstrates that ortho-substitution increases the barrier to rotation about the CH2–S bond and biases the population distribution of accessible conformers compared to para-substituted or unsubstituted benzyl analogs [1]. For the IDO inhibitor chemotype, the relative orientation of the benzyl ring and the isothiourea group is proposed to influence coordination geometry with the heme iron at the enzyme active site [2]. The unsubstituted S-benzylisothiourea hit (compound 3a in Matsuno et al., 2010) and the para-substituted analogs explored in SAR studies do not capture this conformational restriction, making the ortho-CF3 compound a structurally distinct tool for probing target–ligand recognition geometry.

Torsional angle Steric hindrance Pharmacophore geometry

Q: When Should Researchers Select ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide Hydrobromide (CAS 1326811-06-6) Over Other S-Benzylisothiourea Analogs?


Ortho-Substituent SAR Expansion in IDO1 / TDO Inhibitor Programs

For medicinal chemistry teams exploring the S-benzylisothiourea chemotype as IDO1 or tryptophan-2,3-dioxygenase (TDO) inhibitors, CAS 1326811-06-6 fills the ortho-CF3 substitution gap in the published SAR matrix. The para-CF3 analog (CAS 477708-87-5) has a reported cellular IC50 of 1,200 nM against IDO, but the ortho position remains unexplored [1]. Procuring this compound enables systematic evaluation of regioisomeric effects on heme coordination and cellular potency, building on the established framework that S-benzylisothiourea derivatives act via the isothiourea moiety interacting with the heme iron [2].

Conformationally Constrained Chemical Probe for Bacterial Cell Morphology Studies

S-Benzylisothiourea derivatives are known to induce spherical cell morphology in Escherichia coli by targeting rod-shape-determining proteins, with SAR studies demonstrating that benzyl ring substitution patterns critically modulate this activity [1]. The ortho-CF3 group of CAS 1326811-06-6 provides a sterically constrained probe that may yield clearer structure–phenotype correlations than freely rotating para-substituted analogs, potentially distinguishing effects on MreB versus other cytoskeletal targets.

Hydrobromide Salt-Specific Formulation and Solubility Studies

In laboratories where the hydrochloride counterion has caused hygroscopicity-related weighing errors or instability in DMSO stock solutions, the hydrobromide salt form of CAS 1326811-06-6 offers a differentiated solid-state profile [1]. The bromide anion, being larger and less hygroscopic than chloride, may improve handling characteristics for automated liquid handling systems and long-term compound library storage, though empirical validation under the specific laboratory's humidity and temperature conditions is recommended [2].

Electronic Effect Decoupling in Trifluoromethyl SAR Programs

When the research goal is to isolate the electronic (inductive) contribution of the CF3 group from steric or lipophilic effects, the ortho-CF3 compound provides a valuable comparator to the para-OCF3 analog (CAS 1326812-30-9). The calculated Hammett σ difference (Δσ ≈ +0.08 for CF3 vs. OCF3) allows researchers to probe whether electron withdrawal alone drives a given biological activity, or whether lipophilicity (π parameter) and H-bond acceptor capacity are the dominant determinants [1].

Quote Request

Request a Quote for ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.